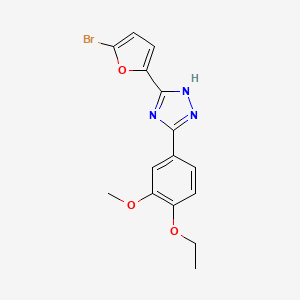
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a butyl group, and a pyridine ring substituted with an ethylpyrrolidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cancer.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals .
作用機序
The mechanism of action of tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction processes and affecting cellular responses .
類似化合物との比較
Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (3-Methylpyridin-2-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl butyl(3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in research and industry, where its specific interactions and transformations are advantageous .
特性
分子式 |
C20H33N3O2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
tert-butyl N-butyl-N-[3-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O2/c1-6-8-15-23(19(24)25-20(3,4)5)18-16(11-9-13-21-18)17-12-10-14-22(17)7-2/h9,11,13,17H,6-8,10,12,14-15H2,1-5H3 |
InChIキー |
UKMCBZDDGUOZNB-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=C(C=CC=N1)C2CCCN2CC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)





![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)

![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)
